N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide typically involves the reaction of 4-fluorobenzylamine with 3-nitrobenzene sulfonyl chloride, followed by reduction of the nitro group to an amine. The resulting amine is then acetylated to form the final product. The reaction conditions often include the use of solvents such as ethanol or dichloromethane, and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or acetamides.
Scientific Research Applications
N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This can lead to various biological effects, including anti-inflammatory and antimicrobial actions .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure but contains a thiazole ring instead of an acetamide group.
N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenyl-2-thiophenecarboxamide: Contains a thiophene ring and a carboxamide group.
Uniqueness
N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide is unique due to its specific combination of a sulfonamide group with an acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
915797-72-7 |
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Molecular Formula |
C15H15FN2O3S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[3-[(4-fluorophenyl)methylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H15FN2O3S/c1-11(19)18-14-3-2-4-15(9-14)22(20,21)17-10-12-5-7-13(16)8-6-12/h2-9,17H,10H2,1H3,(H,18,19) |
InChI Key |
JSNQCDNYYNDPEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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